molecular formula C8H14OS B086402 1-Oxa-4-thiaspiro[4.5]decane CAS No. 177-15-1

1-Oxa-4-thiaspiro[4.5]decane

Cat. No. B086402
CAS RN: 177-15-1
M. Wt: 158.26 g/mol
InChI Key: AWAPQLQRGOLHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-4-thiaspiro[4.5]decane, also known as OTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique spirocyclic structure of OTD makes it an attractive scaffold for the design and development of novel drugs with improved pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, but several studies have suggested that it interacts with various molecular targets, including tubulin, cytokines, and neurotransmitter receptors. 1-Oxa-4-thiaspiro[4.5]decane has been shown to bind to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and disrupts cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Furthermore, 1-Oxa-4-thiaspiro[4.5]decane has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

1-Oxa-4-thiaspiro[4.5]decane has been reported to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 1-Oxa-4-thiaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. Inflammatory responses involve the production of pro-inflammatory cytokines, which contribute to the pathogenesis of various diseases. 1-Oxa-4-thiaspiro[4.5]decane has been reported to suppress the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been shown to protect neurons from oxidative stress and neurotoxicity, which may have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

1-Oxa-4-thiaspiro[4.5]decane has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an attractive scaffold for drug design and development. 1-Oxa-4-thiaspiro[4.5]decane has also been shown to exhibit potent biological activities, which makes it a promising lead compound for drug discovery. However, the synthesis of 1-Oxa-4-thiaspiro[4.5]decane can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on 1-Oxa-4-thiaspiro[4.5]decane. One potential direction is the design and synthesis of novel analogs of 1-Oxa-4-thiaspiro[4.5]decane with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane, which may provide insights into its therapeutic potential. Furthermore, the evaluation of the safety and efficacy of 1-Oxa-4-thiaspiro[4.5]decane in preclinical and clinical studies is needed to determine its potential as a therapeutic agent. Overall, the research on 1-Oxa-4-thiaspiro[4.5]decane has the potential to lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Oxa-4-thiaspiro[4.5]decane involves the reaction of a thiol with an epoxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening process, followed by a cyclization step to form the spirocyclic structure. Several methods have been reported for the synthesis of 1-Oxa-4-thiaspiro[4.5]decane, including the use of microwave irradiation, ultrasound, and flow chemistry.

Scientific Research Applications

1-Oxa-4-thiaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Oxa-4-thiaspiro[4.5]decane has shown promising results as a potent inhibitor of tubulin polymerization, which is a crucial process for cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

CAS RN

177-15-1

Product Name

1-Oxa-4-thiaspiro[4.5]decane

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-oxa-4-thiaspiro[4.5]decane

InChI

InChI=1S/C8H14OS/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2

InChI Key

AWAPQLQRGOLHTD-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCCS2

Canonical SMILES

C1CCC2(CC1)OCCS2

Other CAS RN

177-15-1

Origin of Product

United States

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